molecular formula C8H9BO4 B152948 2-Formyl-4-methoxyphenylboronic acid CAS No. 139962-95-1

2-Formyl-4-methoxyphenylboronic acid

Cat. No. B152948
CAS RN: 139962-95-1
M. Wt: 179.97 g/mol
InChI Key: ZSSNGMFKYFBOAG-UHFFFAOYSA-N
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Description

2-Formyl-4-methoxyphenylboronic acid is a reagent used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . It is also known to inhibit lactate dehydrogenase against cancer cell proliferation .


Synthesis Analysis

This compound is used in organic synthesis, particularly in cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 2-Formyl-4-methoxyphenylboronic acid is C8H9BO4 . It has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .


Chemical Reactions Analysis

2-Formyl-4-methoxyphenylboronic acid is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in Pd-catalyzed direct arylation .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 395.2±52.0 °C at 760 mmHg, and a flash point of 192.8±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Molecules

This compound is used as a reactant for the preparation of biologically active molecules, such as inhibitors for specific enzymes or receptors. For example, it can be used in the synthesis of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

Organic Synthesis: Cross-Coupling Reactions

In organic synthesis, 2-Formyl-4-methoxyphenylboronic acid is utilized in cross-coupling reactions, which are fundamental for creating complex molecules. It’s particularly useful in Suzuki-Miyaura cross-coupling reactions .

Catalysis: Palladium-Catalyzed Reactions

The compound serves as a reactant in palladium-catalyzed reactions, including direct arylation and stereoselective Heck-type reactions. These reactions are valuable for constructing carbon-carbon bonds in complex organic molecules .

Material Science: Chemical Vapor Deposition (CVD)

It has applications in the CVD process for creating materials like graphene, where it can be used for in-situ doping with elements like phosphorous or boron to alter the electronic properties of the graphene .

Electrochemistry: Redox Probe for H2O2 Detection

2-Formyl-4-methoxyphenylboronic acid can act as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells, which is important for studying cellular processes and oxidative stress .

Pharmaceuticals: Drug Development

This compound is involved in the development of new pharmaceuticals by serving as a building block for drug molecules. Its boronic acid moiety is particularly useful for binding to biological targets .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods to quantify or separate chemical species .

Environmental Science: Sensor Development

The boronic acid group within this compound can be used to develop sensors for environmental monitoring, particularly for detecting boron-containing compounds or other analytes .

Safety And Hazards

When handling 2-Formyl-4-methoxyphenylboronic acid, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The compound has potential applications in the development of new synthetic methodologies and the synthesis of biologically active compounds. For example, it can be used in the enantioselective preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .

properties

IUPAC Name

(2-formyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNGMFKYFBOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370255
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-methoxyphenylboronic acid

CAS RN

139962-95-1
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formyl-4-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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